N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride
Overview
Description
“N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C5H10F3N•HCl and a molecular weight of 177.6 . It is used for research purposes .
Synthesis Analysis
The synthesis of N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride involves an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H10F3N•HCl .Chemical Reactions Analysis
The compound has been involved in organic synthesis reactions, particularly in the N-trifluoroethylation of anilines . The reaction is conducted via cascade diazotization/N-trifluoroethylation reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 177.6 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Organic Synthesis
N-(2,2,2-Trifluoroethyl)-2-propanamine hydrochloride: is a valuable reagent in organic synthesis due to its trifluoroethyl group, which can introduce fluorine atoms into organic molecules. This is particularly important in pharmaceutical chemistry, where the addition of fluorine can significantly alter a compound’s biological activity, stability, and membrane permeability .
Medicinal Chemistry
In medicinal chemistry, the compound is used to develop new drugs by creating fluorine-containing organic compounds. These compounds often exhibit enhanced metabolic stability and improved pharmacokinetic properties .
Catalytic Asymmetric Synthesis
The compound has been utilized in catalytic asymmetric synthesis. For example, it has been involved in highly efficient asymmetric [3 + 2] annulation reactions, which are crucial for constructing complex molecules with high stereoselectivity .
Fluorine NMR Studies
Due to its fluorinated structure, N-(2,2,2-Trifluoroethyl)-2-propanamine hydrochloride can be used in 19F NMR studies as a contrast agent. This application is significant in the field of imaging and diagnostics .
Pesticide Development
The introduction of the trifluoroethyl group into pesticide molecules can result in compounds with improved efficacy and selectivity. The compound serves as a precursor in the synthesis of such pesticides .
Functional Materials
Fluorine-containing groups are known to impart unique properties to materials, such as increased resistance to solvents and thermal stability. This compound can be used to synthesize materials with these desirable characteristics .
Bioactive Molecule Synthesis
The compound is also involved in the synthesis of bioactive molecules that exhibit a range of activities, including protease inhibition, anticancer, anti-tumor, and anti-HIV properties .
Contrast Agents for Imaging
N-(2,2,2-Trifluoroethyl)-2-propanamine hydrochloride: is studied for potential use as a contrast agent in 19F magnetic resonance imaging (MRI) . This application is particularly promising for enhancing the clarity and precision of MRI scans .
Safety and Hazards
Future Directions
The compound has received attention from chemists since it was first developed as a fluorine-containing synthon . It has been involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products . The compound’s application in this field is expected to continue .
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-4(2)9-3-5(6,7)8;/h4,9H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAZPTBGSYJYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
195447-36-0 | |
Record name | N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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